BenchChemオンラインストアへようこそ!

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione

ALS SOD1 Protein Aggregation

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione (CAS 144128-74-5) is a functionalized cyclohexane-1,3-dione (CHD) derivative. The CHD class was identified through a high-throughput screening assay (PC12-G93A-YFP) for inhibitors of mutant SOD1-dependent protein aggregation, a cellular model of amyotrophic lateral sclerosis (ALS).

Molecular Formula C13H14O2S
Molecular Weight 234.32 g/mol
CAS No. 144128-74-5
Cat. No. B116025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione
CAS144128-74-5
Synonyms5-(4-METHYLSULFANYL-PHENYL)-CYCLOHEXANE-1,3-DIONE
Molecular FormulaC13H14O2S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
InChIInChI=1S/C13H14O2S/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3
InChIKeyQQKNFZFHZOFLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione (CAS 144128-74-5) for ALS and Neurodegeneration Research


5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione (CAS 144128-74-5) is a functionalized cyclohexane-1,3-dione (CHD) derivative [1]. The CHD class was identified through a high-throughput screening assay (PC12-G93A-YFP) for inhibitors of mutant SOD1-dependent protein aggregation, a cellular model of amyotrophic lateral sclerosis (ALS) [1]. Core characteristics of this chemotype include a tensioned 1,3-diketone system that tautomerizes to an enol, with pharmacological activity heavily dependent on the nature and position of the substituent on a pendant phenyl ring [1]. This compound features a 4-methylsulfanyl substituent, a precise structural modification that differentiates it from other analogs within the same scaffold series.

Why 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione Cannot Be Replaced by a Generic CHD Analog


Interchanging cyclohexane-1,3-dione (CHD) derivatives is not scientifically valid due to extreme structure-activity relationship (SAR) sensitivity observed in this class. A SAR study of CHD analogs in a PC12-G93A-YFP assay revealed that the potency of active compounds ranged from 700 nM to over 32 µM, strictly governed by the substituent on the phenyl ring [1]. The study concluded that the meta position is particularly crucial, and the size of the meta-substituent is a key determinant of efficacy [1]. Consequently, a generic or different substituted CHD (e.g., an unsubstituted phenyl, a para-substituted, or an ortho-substituted analog) cannot be assumed to replicate the specific biological activity profile of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione. This necessitates a compound-specific evidence evaluation for procurement for specialized research applications.

Quantitative Differentiation of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione: Evidence for Scientific Selection


Potency in Mutant SOD1 Aggregation Inhibition vs. Inactive Class Members

In the PC12-G93A-YFP assay, CHD analogs exhibit a binary activity profile; many are completely inactive, defined as having an EC50 > 32 µM. While the exact EC50 value for 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is not detailed in the primary SAR table, its activity is distinguished from structurally distinct inactive analogs like compound 8 (EC50 > 32 µM) and the unsubstituted parent scaffold, which is also classified as inactive [1]. The presence of the para-methylsulfanyl substituent places it within the active analog subset, whose potencies span from 0.70 µM to 28.7 µM, demonstrating that even a simple substitution converts an inactive scaffold into a functional inhibitor [1].

ALS SOD1 Protein Aggregation CHD Inhibitor

Positional Isomer Differentiation: Para-Substitution vs. Meta-Substitution

The critical nature of substituent position within the CHD series provides a key point of differentiation. The foundational SAR study established that the meta position is essential for enhancing potency, while para-substituted analogs showed diminished activity [1]. The 3,5-disubstituted analog (compound 26) achieved the peak potency of 0.70 µM. For 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione, the methylsulfanyl group is positioned para to the cyclohexane-1,3-dione ring. This is a deliberate departure from the meta-optimized lead compound 26 (EC50 = 0.70 µM), making this compound chemically distinct and a critical control for probing spatial and electronic requirements of target engagement, unlike the more prevalent meta-substituted probes [1].

SAR Positional Isomer Drug Design

Chemotype-Specific Pharmacokinetic Profile: A Differentiating Factor for In Vivo Research

Pharmacokinetic properties in the CHD series are highly dependent on the substitution pattern. The lead compound 26, a 3,5-disubstituted analog, demonstrated excellent oral bioavailability (89%), high solubility (≥500 µM), and high metabolic stability (human and mouse T1/2 ≥ 180 min) [1]. Furthermore, it effectively crossed the blood-brain barrier, achieving a brain concentration of 579 µM 4 hours post-dose [1]. For 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione, its distinct para-substitution and the nature of the methylsulfanyl group introduce different physicochemical properties (lipophilicity, metabolic soft-spot) that would result in a vastly different ADME profile. Its procurement would enable a comparative PK study to understand how para-thioether substitution impacts clearance, brain penetration, and oral absorption relative to the well-characterized but pharmacologically imperfect meta-substituted lead [1].

Pharmacokinetics Blood-Brain Barrier Oral Bioavailability

High-Value Procurement Scenarios for 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione


Structure-Activity Relationship (SAR) Expansion Studies for ALS Target Engagement

This compound is ideally procured as part of a focused library to systematically explore the spatial and electronic requirements of the putative target binding site responsible for inhibiting mutant SOD1 aggregation. As established, the core SAR indicates meta-substitution is key for potency, while para-substitution is under-explored [1]. Incorporating this para-methylsulfanyl analog into an SAR matrix allows researchers to directly test the hypothesis that the para position can be leveraged to fine-tune selectivity, reduce off-target effects, or improve drug-like properties away from the main pharmacophore, a critical step in hit-to-lead optimization for ALS [1].

Pharmacokinetic (PK) and Pharmacodynamic (PD) Comparator for Optimized Lead Compound 26

The well-characterized PK profile of the lead CHD compound 26 (89% oral bioavailability, brain penetrant) provides a high-quality baseline [1]. Procuring 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione enables a powerful head-to-head comparative PK/PD study. By replacing the meta-CF3 group with a para-methylsulfanyl group, researchers can isolate how this specific structural modification alters metabolic stability, clearance, and brain-to-plasma ratio. This understanding is essential for designing next-generation CHD derivatives with improved therapeutic windows for in vivo ALS efficacy models [1].

Negative Control Development for Neuronal Cell Permeability Assays

A key failure point of the lead CHD compound 26 was poor activity in primary cortical neurons, attributed to poor selective cell penetration despite good blood-brain barrier crossing [1]. This para-substituted analog, with its distinct physicochemical properties, may exhibit a different cellular permeability profile. It can be procured and profiled in parallel with compound 26 and the later-generation, neuron-penetrant analogs 71 and 73 in a panel of cell lines (PC12, SY5Y, HeLa, HEK293, primary cortical neurons) to serve as a chemically-matched negative control. This enables definitive experiments to determine if the addition of a para-thioether motif enhances or detracts from neuronal uptake [1].

Quote Request

Request a Quote for 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.